Isobutyl benzoate

説明

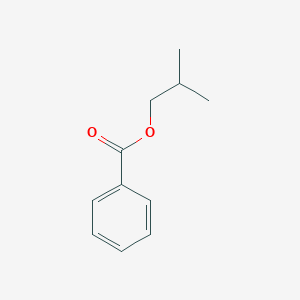

2-Methylpropyl benzoate, also known as benzoic acid isobutyl ester or fema 2185, belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. 2-Methylpropyl benzoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methylpropyl benzoate is primarily located in the membrane (predicted from logP). 2-Methylpropyl benzoate can be biosynthesized from benzoic acid and isobutanol. 2-Methylpropyl benzoate is a sweet, balsam, and fruity tasting compound that can be found in alcoholic beverages, cocoa and cocoa products, and fruits. This makes 2-methylpropyl benzoate a potential biomarker for the consumption of these food products.

Structure

3D Structure

特性

IUPAC Name |

2-methylpropyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(2)8-13-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZHGEFMXZOSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047074 | |

| Record name | Isobutyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a green, floral, leafy odour | |

| Record name | Isobutyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/756/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

242.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylpropyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Isobutyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/756/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.994-0.999 | |

| Record name | Isobutyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/756/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

120-50-3 | |

| Record name | Isobutyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ6XZ9WJII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylpropyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isobutyl benzoate CAS number and IUPAC name

An In-depth Technical Guide to Isobutyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with applications spanning the pharmaceutical, cosmetic, and flavor industries. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and key applications relevant to research and development.

Chemical Identity

| Identifier | Value |

| CAS Number | 120-50-3[1][2][3][4][5][6][7] |

| IUPAC Name | 2-methylpropyl benzoate[2][4][6][7] |

| Synonyms | This compound, Benzoic acid isobutyl ester, Benzoic acid, 2-methylpropyl ester[2][4][5][6][7][8] |

| Molecular Formula | C11H14O2[1][2][3][4][5] |

| Molecular Weight | 178.23 g/mol [1][2][3][5] |

| InChI | InChI=1S/C11H14O2/c1-9(2)8-13-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3[2][4] |

| InChIKey | KYZHGEFMXZOSJN-UHFFFAOYSA-N[2][4] |

| SMILES | C(OCC(C)C)(=O)C1=CC=CC=C1[2] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a pleasant, fruity, and floral-leafy odor.[2][9] It is relatively non-polar, which contributes to its solubility in organic solvents and limited solubility in water.[2]

| Property | Value | Source |

| Appearance | Colorless to almost colorless clear liquid | [2][5] |

| Odor | Floral-leafy, reminiscent of rose and geranium; sweet, fruity, musty, powdery, balsamic | [9][10][11] |

| Boiling Point | 241-242 °C | [5][9] |

| Density | 0.996 g/mL at 25 °C | [5][9] |

| Refractive Index | 1.495 at 20 °C | [5][9] |

| Flash Point | 205 °F (96.11 °C) | [5][11] |

| Longevity on Smelling Strip | > 16 hours | [10] |

Synthesis of this compound

This compound is primarily synthesized through the esterification of benzoic acid with isobutanol.[8][12] This reaction is typically catalyzed by an acid.[12] An alternative method involves the transesterification between methyl benzoate and isobutyl alcohol.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes the synthesis of this compound from benzoic acid and isobutyl alcohol using sulfuric acid as a catalyst.

Materials:

-

Benzoic acid

-

Isobutyl alcohol (2-methylpropan-1-ol)

-

Acetonitrile

-

Sulfuric acid (98%)

-

20% Sodium carbonate solution

-

Dichloromethane (CH2Cl2)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a well-stirred mixture of benzoic acid (80 mmol), isobutyl alcohol (90 mmol), and acetonitrile (162 mmol), add sulfuric acid (98%, 94 mmol, 5 mL) at room temperature.[1]

-

Slowly heat the mixture to 80-85 °C and maintain this temperature for 16-18 hours.[1]

-

After the reaction is complete, cool the mixture.[1]

-

Add 20% sodium carbonate solution (100 mL) to the cooled reaction mixture.[1]

-

Extract the product with dichloromethane (50 mL × 2).[1]

-

Combine the organic layers and wash with water (100 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

Concentrate the solution under reduced pressure to obtain this compound.[1]

-

If necessary, purify the product using silica gel chromatography with a mixture of ethyl acetate and petroleum ether (1:9) as the eluent.[1]

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound via acid-catalyzed esterification.

Applications in Research and Development

While this compound is widely known for its use in fragrances and flavors, its properties as a solvent and plasticizer are also of interest to researchers and drug development professionals.[2][5][10][11][13][14]

-

Solvent: Its ester functionality and relatively low polarity make it a suitable solvent for a variety of organic compounds.[2][13][14] It can be used in the formulation of coatings, adhesives, and as a medium for chemical reactions.[2]

-

Preservative: Benzoate esters, including this compound, have preservative properties, protecting cosmetic and other formulations from microbial spoilage.[13][14]

-

Fragrance and Flavoring Agent: In the context of drug development, it can be used as an excipient to mask unpleasant odors or tastes in formulations.[5][10][11][14] The Food and Drug Administration (FDA) permits its use as a flavoring agent for direct addition to food.[14]

-

Plasticizer: this compound can be used as a plasticizer.[2]

Logical Relationships in Application

Caption: Relationship between this compound's properties and its applications.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. CAS 120-50-3: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Benzoic acid, 2-methylpropyl ester [webbook.nist.gov]

- 5. Cas 120-50-3,this compound | lookchem [lookchem.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 8. This compound - Description [tiiips.com]

- 9. This compound | 120-50-3 [chemicalbook.com]

- 10. fraterworks.com [fraterworks.com]

- 11. This compound, 120-50-3 [thegoodscentscompany.com]

- 12. brainly.com [brainly.com]

- 13. cosmileeurope.eu [cosmileeurope.eu]

- 14. cosmeticsinfo.org [cosmeticsinfo.org]

An In-depth Technical Guide to the Synthesis of Isobutyl Benzoate from Benzoic Acid and Isobutyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of isobutyl benzoate, an important ester with applications in the fragrance, flavor, and pharmaceutical industries. The primary focus of this document is the Fischer-Speier esterification of benzoic acid with isobutyl alcohol. This guide details the reaction mechanism, experimental protocols, and key parameters influencing the reaction yield and purity. A comparative analysis of various catalytic systems is presented, supported by quantitative data to aid in the selection of optimal reaction conditions. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound (C₁₁H₁₄O₂) is a benzoate ester formed from the condensation of benzoic acid and isobutyl alcohol.[1] It is a colorless liquid with a characteristic sweet, fruity, and floral aroma, which has led to its widespread use as a fragrance and flavoring agent.[2] Beyond these applications, this compound and related ester structures are significant intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

The most common and economically viable method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol to produce an ester and water. The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product side are crucial for achieving high yields.

This guide will provide a detailed examination of the Fischer esterification for the synthesis of this compound, including a step-by-step experimental protocol, a summary of reaction parameters, and a discussion of various catalytic systems.

Reaction Mechanism: Fischer-Speier Esterification

The Fischer esterification of benzoic acid with isobutyl alcohol proceeds through a nucleophilic acyl substitution mechanism. The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The mechanism can be broken down into the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of benzoic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of isobutyl alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: A base (such as water or the alcohol) removes the proton from the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final product, this compound.

dot

Figure 1: The reaction mechanism of Fischer-Speier esterification for the synthesis of this compound.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound, adapted from established procedures.[3]

Materials and Equipment

-

Benzoic Acid

-

Isobutyl Alcohol (2-Methyl-1-propanol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

20% Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoic acid (80 mmol), isobutyl alcohol (90 mmol), and acetonitrile (162 mmol).

-

Catalyst Addition: To the well-stirred mixture, slowly and carefully add concentrated sulfuric acid (98%, 94 mmol, approximately 5 mL) at room temperature.

-

Reaction: Slowly heat the reaction mixture to 80-85 °C and maintain this temperature for 16-18 hours with continuous stirring.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add the reaction mixture to 100 mL of a 20% sodium carbonate solution to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with 100 mL of water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification (if necessary): If minor impurities are present, the product can be purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:9) as the eluent.[3]

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Optimized Reaction Parameters for this compound Synthesis[3]

| Parameter | Value |

| Benzoic Acid | 80 mmol |

| Isobutyl Alcohol | 90 mmol |

| Sulfuric Acid (98%) | 94 mmol (5 mL) |

| Acetonitrile | 162 mmol |

| Reaction Temperature | 80-85 °C |

| Reaction Time | 16-18 hours |

| Yield | 97-99% |

Table 2: Comparison of Catalysts and Conditions for Benzoate Ester Synthesis

| Catalyst | Alcohol | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sulfuric Acid | Isobutyl Alcohol | 1:1.125 | 80-85 | 16-18 | 97-99 | [3] |

| p-Toluenesulfonic Acid | 1-Butyl Alcohol | Not specified | 92-116 | Not specified | 92 (conversion) | [4] |

| Microwave (H₂SO₄) | Butanol | Not specified | 130-150 | 0.25 | 98 | |

| HCl | Isobutyl Alcohol | Not specified | Not specified | Not specified | Not specified | [3] |

| Zirconium-Titanium Solid Acid | Methanol | Not specified | Not specified | Not specified | High |

Note: The data in Table 2 is for comparative purposes and includes reactions with similar alcohols, as direct comparative studies for this compound with various catalysts are limited in the readily available literature.

Experimental Workflow and Logic

The synthesis and purification of this compound follow a logical progression of steps designed to maximize yield and purity.

dot

Figure 2: A generalized experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound via Fischer-Speier esterification of benzoic acid and isobutyl alcohol is a robust and high-yielding reaction. The use of a strong acid catalyst, such as sulfuric acid, and the removal of water or use of an excess of one reactant are key to driving the reaction to completion. The detailed experimental protocol provided in this guide, when followed with care, can consistently produce this compound in high purity and yield. For researchers and professionals in drug development, the principles and techniques outlined here are readily adaptable for the synthesis of other ester-containing molecules. Future research may focus on the development of more environmentally benign and recyclable solid acid catalysts to further improve the sustainability of this important transformation.

References

The Occurrence of Isobutyl Benzoate in the Botanical Realm: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl benzoate, a benzoate ester characterized by its sweet, fruity, and slightly floral aroma, is a naturally occurring volatile organic compound found in a variety of plants and fruits.[1] Its presence contributes to the characteristic scent profile of many flowers and the flavor nuances of certain fruits. Beyond its natural occurrence, this compound is utilized in the flavor and fragrance industry. This technical guide provides an in-depth overview of the natural occurrence of this compound in the plant kingdom, detailing quantitative data, experimental protocols for its analysis, and the biosynthetic pathways likely responsible for its formation.

Natural Occurrence and Quantitative Data

This compound has been identified in a range of plant species, from tropical fruits to temperate flowers. Its concentration can vary significantly depending on the species, cultivar, stage of ripeness, and environmental conditions. The following table summarizes the available quantitative data on the occurrence of this compound in various plants and fruits.

| Plant/Fruit | Part | Concentration | Analytical Method | Reference |

| Cocoa (Theobroma cacao) | Powder | 3.22% of total volatile compounds | Likens-Nickerson SDE, GC-MS | [2][3] |

| Yellow Carolina Jessamine (Gelsemium sempervirens) | Floral Scent | 0.01-0.04% (relative abundance) | Dynamic Headspace, GC-MS | [4] |

While qualitative identification of this compound is more common, quantitative data remains limited in the scientific literature. It has been reported in bananas, cherries, and papayas, though specific concentrations in these fruits are not well-documented in the reviewed literature.[1]

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is believed to follow the general pathway for the formation of benzoate esters. This pathway originates from the aromatic amino acid L-phenylalanine. The key steps involve the conversion of phenylalanine to benzoic acid, which is then esterified with isobutanol.

Experimental Protocols for Analysis

The analysis of this compound and other volatile compounds in plant and fruit matrices is most commonly performed using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation

Proper sample preparation is critical for the accurate quantification of volatile compounds.

-

Fruits: A representative sample of the fruit pulp is homogenized. To enhance the release of volatiles into the headspace, the homogenized sample is often mixed with a salt solution (e.g., NaCl) to increase the ionic strength of the matrix.

-

Flowers: Whole flowers or specific floral parts (e.g., petals) are enclosed in a headspace vial.

-

Internal Standard: A known amount of an internal standard is added to the sample. The internal standard should be a compound with similar chemical properties to this compound but not naturally present in the sample. Isotopically labeled analogs of the analyte or compounds with similar volatility and polarity are often used.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that concentrates volatile and semi-volatile compounds from the headspace above the sample.

-

Fiber Selection: The choice of SPME fiber coating is crucial for efficient extraction. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds, including esters.

-

Extraction Conditions:

-

Equilibration Temperature and Time: The sample vial is typically incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

-

Extraction Time: The SPME fiber is then exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The adsorbed volatiles are thermally desorbed from the SPME fiber in the hot inlet of the gas chromatograph and separated on a capillary column before detection by a mass spectrometer.

-

GC Parameters:

-

Injector: The injector is operated in splitless mode to ensure the complete transfer of analytes to the column. The temperature is set high enough to ensure rapid desorption (e.g., 250°C).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) is commonly used for the separation of volatile esters.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250°C).

-

-

MS Parameters:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Range: A scan range of m/z 40-350 is typically used to detect the characteristic ions of this compound and other volatiles.

-

Identification: Compound identification is based on the comparison of the obtained mass spectrum and retention time with those of an authentic standard or with spectra from a reference library (e.g., NIST).

-

Quantification

-

Calibration Curve: A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations containing the same amount of internal standard as the samples. The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Calculation: The concentration of this compound in the sample is determined by interpolating the peak area ratio of the sample from the calibration curve.

Conclusion

This compound is a naturally occurring aroma compound that contributes to the sensory profile of various plants and fruits. While its presence has been noted in several species, comprehensive quantitative data across a wider range of botanicals is an area for future research. The methodologies outlined in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the accurate identification and quantification of this compound. A deeper understanding of its natural distribution and biosynthesis could have implications for the food, fragrance, and pharmaceutical industries, particularly in the context of natural product chemistry and drug discovery.

References

- 1. HS-SPME-GC-MS method for the determination of emerging volatile contaminants in fruits [iris.unime.it]

- 2. Investigating the flavor compounds in the cocoa powder production process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigating the flavor compounds in the cocoa powder production process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Floral Scent Variation in the Heterostylous Species Gelsemium sempervirens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Isobutyl Benzoate: Boiling Point and Density

This technical guide provides a comprehensive overview of the key physical properties of isobutyl benzoate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and standardized experimental protocols. This document outlines the physical characteristics of this compound, details the methodologies for their measurement, and presents the data in a clear and accessible format.

Core Physical Properties of this compound

This compound is an ester formed from the reaction of isobutanol and benzoic acid. It is a colorless liquid utilized in various industrial applications, including as a plasticizer, solvent, and in the formulation of coatings and fragrances.[1][2] An accurate understanding of its physical properties, such as boiling point and density, is crucial for its application and for ensuring safety and stability in formulations.

Quantitative Data Summary

The boiling point and density of this compound have been determined under various conditions. The following table summarizes these key physical properties for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 242.00 °C | @ 760.00 mm Hg |

| 241.1 ± 8.0 °C | @ 760 mmHg[3] | |

| 240-242 °C | Not specified | |

| 237 °C | Not specified[4] | |

| 124.00 to 125.00 °C | @ 20.00 mm Hg[5] | |

| Density | 1.0 ± 0.1 g/cm³ | Not specified[3] |

| 0.999 g/mL | Not specified[2][] | |

| 0.996 g/mL | @ 25 °C[7] | |

| 0.99400 to 0.99900 | @ 25.00 °C[5] | |

| Specific Gravity | 1.00 | @ 20/20 °C[4] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] For a pure compound, the boiling point is a characteristic physical property that can be used for identification.[9]

Micro-Boiling Point Determination (Capillary Method)

This method is suitable when only a small volume of the sample is available.[10][11]

-

Apparatus:

-

Melting point apparatus (e.g., MelTemp)[12]

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

-

Procedure:

-

A small amount of this compound is placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.

-

The assembly is placed in a heating block or oil bath.

-

The sample is heated gently. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands and is expelled.

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed.

-

Heating is then discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn into the capillary tube. This occurs when the vapor pressure of the sample equals the atmospheric pressure.[9]

-

Distillation Method

For larger volumes of liquid, the boiling point can be determined using a simple distillation apparatus.[8][11]

-

Apparatus:

-

Distilling flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or Bunsen burner

-

-

Procedure:

-

A measured volume of this compound (at least 5 mL) is placed in the distilling flask along with boiling chips to ensure smooth boiling.[8]

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

The liquid is heated to a gentle boil.

-

The temperature is recorded when the vapor condensation ring is stable and there is a steady distillation rate. This temperature is the boiling point.

-

Determination of Density

Density is the mass of a substance per unit volume and is an intrinsic physical property.[13]

Method using a Graduated Cylinder and Balance

This is a straightforward method for determining the density of a liquid.[13][14][15]

-

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)[13]

-

Analytical balance

-

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured and recorded.[15]

-

A specific volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read at the bottom of the meniscus.[13]

-

The mass of the graduated cylinder containing the this compound is measured and recorded.[15]

-

The mass of the this compound is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is calculated using the formula: Density = Mass / Volume.[14]

-

Method using a Pipette and Balance

For higher accuracy, a pipette can be used to measure the volume.[16]

-

Apparatus:

-

Volumetric pipette (e.g., 10 mL)

-

Beaker

-

Analytical balance

-

-

Procedure:

-

The mass of a clean, dry beaker is measured and recorded.

-

A volumetric pipette is used to transfer a precise volume of this compound (e.g., 10 mL) into the beaker.

-

The mass of the beaker containing the this compound is measured and recorded.

-

The mass of the this compound is calculated by subtracting the mass of the empty beaker.

-

The density is calculated by dividing the mass of the liquid by the volume transferred by the pipette.

-

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

References

- 1. CAS 120-50-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CAS#:120-50-3 | Chemsrc [chemsrc.com]

- 4. This compound | 120-50-3 | TCI AMERICA [tcichemicals.com]

- 5. This compound, 120-50-3 [thegoodscentscompany.com]

- 7. This compound | 120-50-3 [chemicalbook.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. phillysim.org [phillysim.org]

- 13. embibe.com [embibe.com]

- 14. homesciencetools.com [homesciencetools.com]

- 15. wjec.co.uk [wjec.co.uk]

- 16. youtube.com [youtube.com]

Spectroscopic data of isobutyl benzoate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of Isobutyl Benzoate

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound. This document presents quantitative data in structured tables, outlines detailed experimental protocols for data acquisition, and includes a visualization of the spectroscopic analysis workflow.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound (C₁₁H₁₄O₂), a colorless liquid widely used as a fragrance and flavor agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | 8.05 | dd | 2H | Ar-H (ortho to C=O) |

| b | 7.55 | t | 1H | Ar-H (para to C=O) |

| c | 7.44 | t | 2H | Ar-H (meta to C=O) |

| d | 4.10 | d | 2H | -O-CH₂- |

| e | 2.05 | m | 1H | -CH(CH₃)₂ |

| f | 1.00 | d | 6H | -CH(CH₃)₂ |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 166.7 | C=O (Ester) |

| 132.8 | Ar-C (para to C=O) |

| 130.5 | Ar-C (ipso to C=O) |

| 129.5 | Ar-C (ortho to C=O) |

| 128.3 | Ar-C (meta to C=O) |

| 71.0 | -O-CH₂- |

| 28.1 | -CH(CH₃)₂ |

| 19.2 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are listed below.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3065 | Weak | C-H stretch (aromatic) |

| 2963 | Medium | C-H stretch (aliphatic, asymmetric) |

| 2875 | Medium | C-H stretch (aliphatic, symmetric) |

| 1720 | Strong | C=O stretch (ester) |

| 1275 | Strong | C-O stretch (ester) |

| 1115 | Strong | C-O stretch (ester) |

| 710 | Strong | C-H bend (aromatic, ortho-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[3][4]

| m/z | Relative Intensity (%) | Assignment |

| 178 | 25 | [M]⁺ (Molecular Ion) |

| 123 | 41 | [M - C₄H₉O]⁺ |

| 105 | 100 | [C₆H₅CO]⁺ (Base Peak) |

| 77 | 36 | [C₆H₅]⁺ |

| 57 | 28 | [C₄H₉]⁺ |

| 41 | 8 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[5]

-

The solution is transferred into a 5 mm NMR tube.[6]

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).[7]

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.[5]

-

The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.[5]

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.[6]

-

The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

IR Spectroscopy

Sample Preparation (Neat Liquid):

-

A single drop of pure this compound is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[8][9]

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.[9][10]

Data Acquisition:

-

A background spectrum of the empty spectrometer is collected to account for atmospheric and instrumental absorptions.

-

The "sandwich" of salt plates containing the sample is placed in the sample holder of the FT-IR spectrometer.[9]

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Preparation:

-

A dilute solution of this compound is prepared by dissolving a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[11]

-

A small aliquot of this solution is then further diluted to a final concentration suitable for the instrument, often in the range of 1-10 µg/mL.[11]

Data Acquisition (Electron Ionization - EI):

-

The prepared sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC) for separation from any impurities.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.[12]

Visualization

The following diagram illustrates the workflow for the spectroscopic analysis of this compound, showing how each technique provides distinct structural information.

Caption: Workflow of spectroscopic analysis for this compound.

References

- 1. This compound(120-50-3) IR Spectrum [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound(120-50-3) MS spectrum [chemicalbook.com]

- 4. Benzoic acid, 2-methylpropyl ester [webbook.nist.gov]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. webassign.net [webassign.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. homework.study.com [homework.study.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. quora.com [quora.com]

Isobutyl benzoate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Isobutyl Benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₁₁H₁₄O₂) is an ester recognized for its pleasant aroma and utilized in various industrial applications, including as a fragrance ingredient, a flavoring agent, and a solvent.[1][2] A thorough understanding of its solubility in different organic solvents is crucial for its effective use in formulation, synthesis, and purification processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, supported by available data for structurally similar compounds, and details standard experimental protocols for solubility determination.

Solubility Profile of this compound

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on its chemical structure—a benzoate ester with a non-polar isobutyl group—and available qualitative descriptions, a general solubility profile can be established. This compound is characterized as a non-polar compound, which dictates its high solubility in organic solvents and low solubility in water.[3]

General solubility statements indicate that this compound is "soluble in alcohol" and "miscible with alcohol and oils."[4][5] Another source suggests it dissolves in two volumes of 80% ethanol. The principle of "like dissolves like" suggests that this compound will be readily soluble in other non-polar and moderately polar organic solvents.

To provide a more comprehensive, albeit inferred, solubility profile, the following table includes qualitative data for this compound and quantitative data for the closely related compound, butyl benzoate, which is also soluble in alcohol, ether, and acetone.[6]

Table 1: Solubility of this compound and Related Compounds in Various Organic Solvents

| Solvent Class | Solvent | This compound Solubility | Butyl Benzoate Solubility |

| Alcohols | Ethanol | Soluble/Miscible[4][5] | Soluble[6] |

| Methanol | Likely Soluble | Likely Soluble | |

| Ethers | Diethyl Ether | Likely Soluble | Soluble[6] |

| Ketones | Acetone | Likely Soluble | Soluble[6] |

| Aromatic Hydrocarbons | Toluene | Likely Soluble | - |

| Chlorinated Solvents | Chloroform | Likely Soluble | - |

| Esters | Ethyl Acetate | Likely Soluble | - |

| Alkanes | Hexane | Likely Soluble | - |

| Aqueous | Water | Insoluble[1] | Practically Insoluble[6] |

Note: "Likely Soluble" is an inference based on the chemical structure of this compound and the known solubility of similar compounds.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, direct experimental measurement is necessary. The following are detailed methodologies for key experiments to determine the solubility of a liquid compound like this compound in an organic solvent.

Shake-Flask Method (Equilibrium Solubility Determination)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.[7]

Protocol:

-

Preparation of Supersaturated Solution: In a sealed vessel (e.g., a screw-cap vial or flask), add an excess amount of this compound to a known volume of the desired organic solvent. The presence of a distinct second phase (undissolved this compound) is essential to ensure supersaturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A mechanical shaker or a magnetic stirrer can be used for this purpose. Temperature control is critical as solubility is temperature-dependent.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the same constant temperature for a sufficient time to allow for the separation of the two phases. Centrifugation can be employed to accelerate this process.

-

Sampling: Carefully extract an aliquot of the clear, saturated solvent phase, ensuring that no undissolved solute is transferred. The use of a syringe with a chemically inert filter (e.g., PTFE) is recommended.

-

Quantification: Determine the concentration of this compound in the aliquot using a suitable analytical method.

Analytical Quantification Methods

a) Gravimetric Analysis:

This is a straightforward method for determining the concentration of a non-volatile solute.[7]

Protocol:

-

Accurately weigh an empty, clean, and dry container (e.g., an evaporating dish or a beaker).

-

Transfer the collected aliquot of the saturated solution into the weighed container and record the total weight.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the boiling point of this compound, or using a rotary evaporator).

-

Once the solvent is fully evaporated, reweigh the container with the this compound residue.

-

The mass of the dissolved this compound and the mass of the solvent can be calculated by subtraction. Solubility is then expressed as grams of solute per 100 g or 100 mL of solvent.

b) Spectroscopic Analysis (e.g., UV-Vis Spectroscopy):

This method is suitable if the solute has a distinct chromophore that allows for spectrophotometric quantification.

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Measure the absorbance of each standard at a predetermined wavelength (λmax) where this compound absorbs maximally. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the collected aliquot of the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the key workflows in solubility determination.

Caption: Experimental Workflow for Solubility Determination.

Caption: Logical Relationship of Solubility.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. fraterworks.com [fraterworks.com]

- 3. CAS 120-50-3: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 120-50-3 [thegoodscentscompany.com]

- 5. This compound CAS#: 120-50-3 [m.chemicalbook.com]

- 6. Butyl Benzoate | C11H14O2 | CID 8698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Health and Safety of Isobutyl Benzoate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the laboratory use of isobutyl benzoate. It is intended to be a crucial resource for researchers, scientists, and professionals in drug development, offering detailed data and procedural guidance to ensure safe handling and use.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristically fruity, floral odor.[1] It is an ester of benzoic acid and isobutanol.[1] Due to its low water solubility, it is not likely to be mobile in soil and evaporates slowly.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 120-50-3 | [2][3] |

| Molecular Formula | C11H14O2 | [2][3] |

| Molecular Weight | 178.23 g/mol | [3] |

| Appearance | Colorless liquid | [2] |

| Odor | Floral, rosy, geranium-like | [4] |

| Boiling Point | 240 - 242 °C (464 - 467.6 °F) | [2] |

| Flash Point | 96 °C (204.8 °F) | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [5] |

| Water Solubility | Insoluble | [2] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [5] |

| LogP (Octanol/Water Partition Coefficient) | 3.61 | [5] |

Toxicological Data

This compound is generally considered to have low acute toxicity. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetics.[3] It is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[3]

Table 2: Acute Toxicity of this compound

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 5600 mg/kg | [6][7] |

| LD50 | Rabbit | Dermal | > 5 mL/kg |

Summary of Toxicological Effects:

-

Acute Oral Toxicity: The oral LD50 in rats is reported to be 5600 mg/kg, indicating low acute toxicity if swallowed.[6][7]

-

Acute Dermal Toxicity: The dermal LD50 in rabbits is reported to be greater than 5 mL/kg, suggesting low toxicity from skin contact.

-

Skin Irritation: Undiluted this compound is considered a mild skin irritant.[3]

-

Eye Irritation: It is also considered a mild eye irritant.[3]

-

Sensitization: this compound is not considered a dermal sensitizer.[3]

-

Genotoxicity and Carcinogenicity: Available data indicates that this compound is not genotoxic.[2] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[3]

-

Reproductive and Developmental Toxicity: No specific data on the reproductive or developmental toxicity of this compound was found. However, its metabolites, benzoic acid and isobutanol, are not considered reproductive or developmental toxicants.[2]

Experimental Protocols

Detailed experimental protocols for the specific toxicity studies cited for this compound are not publicly available as they often reference unpublished industry reports. However, these studies generally follow established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below is a summary of the likely methodologies based on standard OECD guidelines.

OECD Test Guideline 401: Acute Oral Toxicity (or subsequent versions like TG 420, 423, 425)

This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.

-

Principle: The test substance is administered in graduated doses to several groups of experimental animals, with one dose per group. Observations of effects and mortalities are then made.

-

Test Animals: Typically, young adult rats of a commonly used laboratory strain are employed. Animals are fasted prior to administration of the test substance.

-

Procedure:

-

The this compound is administered by gavage in a single dose.

-

Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

-

Body weights are recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The LD50 (the statistically derived dose that is expected to cause death in 50% of the treated animals) is calculated.

Hazard Identification and Classification

According to most Safety Data Sheets, this compound is not classified as a hazardous substance.[3] However, as with any chemical, it should be handled with care in a laboratory setting.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

References

- 1. books.google.cn [books.google.cn]

- 2. This compound | 120-50-3 [chemicalbook.com]

- 3. This compound CAS#: 120-50-3 [m.chemicalbook.com]

- 4. This compound, 120-50-3 [thegoodscentscompany.com]

- 5. echemi.com [echemi.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. This compound | CAS#:120-50-3 | Chemsrc [chemsrc.com]

Isobutyl Benzoate: A Technical Guide for the Fragrance and Flavor Industries

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of isobutyl benzoate in the fragrance and flavor sectors. This document provides a comprehensive overview of its chemical and physical properties, sensory characteristics, applications, and relevant experimental protocols, designed to be a valuable resource for professionals in research and development.

Introduction

This compound (2-methylpropyl benzoate) is a benzoate ester recognized for its versatile applications in the fragrance, flavor, and cosmetic industries.[1][2] It is a colorless liquid with a characteristic sweet, fruity, and balsamic aroma, often with floral and powdery nuances.[3][4] Naturally occurring in a variety of fruits and flowers such as bananas, cherries, papayas, and tropical blossoms, it is also found in products like beer and cider.[1][5] In addition to its primary function as a fragrance and flavoring agent, this compound also serves as a preservative and solvent in cosmetic formulations.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| CAS Number | 120-50-3 | [5] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 241-242 °C at 760 mmHg | [1] |

| Density | 0.992 - 0.997 g/mL at 20°C | |

| Refractive Index | 1.4890 - 1.4960 at 20°C | [4] |

| Flash Point | 96.11 °C (205 °F) | [4] |

| Solubility | Soluble in alcohol; Insoluble in water | [4] |

| Vapor Pressure | 0.037 mmHg at 25°C | [4] |

| LogP (o/w) | 3.23 | [4] |

Organoleptic Profile

The sensory characteristics of this compound are crucial to its application in fragrances and flavors. Its complex odor and flavor profile allows for its use in a wide array of products.

| Sensory Aspect | Descriptors | Reference |

| Odor | Sweet, fruity, balsamic, powdery, musty green, floral (rose, geranium), cherry | [1][3][4][7] |

| Flavor | Fruity, balsamic, cherry | [4] |

| Odor Longevity | > 16 hours on a smelling strip | [3] |

Applications in the Fragrance Industry

This compound is a valuable component in perfumery, primarily used as a blender to impart naturalness and character to fragrance compositions.[3] Its soft fruity and powdery notes, with a hint of green, make it an excellent modifier in floral and fruity scents.[3]

Key Fragrance Applications:

-

Floral Accords: It is frequently used to add a leafy, natural character to rose and geranium bases.[3] Its ability to blend well with other floral components makes it a versatile ingredient in various floral fragrances, including carnation, hyacinth, orchid, and tuberose.[7]

-

Fruity Compositions: The inherent fruity notes of this compound make it a suitable ingredient for tropical fruit fragrances and other sweet, fruity scents.[3]

-

Blender and Fixative: It serves as an effective blender, harmonizing different notes within a fragrance. It also possesses some fixative properties, contributing to the longevity of the scent.

Recommended Usage Levels:

-

Fragrance Concentrate: Up to 8.0%[7]

-

Finished Products (Leave-on): 0.5%[7]

-

Finished Products (Rinse-off): 0.5%[7]

Applications in the Flavor Industry

In the flavor industry, this compound is valued for its sweet and fruity taste profile. It is recognized as a synthetic flavoring substance by the Flavor and Extract Manufacturers Association (FEMA) with the number 2185 and is considered Generally Recognized as Safe (GRAS).[8]

Key Flavor Applications:

-

Fruit Flavors: It is used to enhance and impart fruity notes, particularly in cherry, plum, and berry flavor formulations.[4][9]

-

Beverages: It contributes to the flavor profile of beverages such as beer and cider.[1]

-

Confectionery and Baked Goods: Its fruity and sweet character makes it suitable for use in various confectionery and baked products.

Recommended Usage Levels (as per FEMA GRAS):

| Food Category | Typical Use Level (ppm) |

| Beverages | 2.0 - 9.0 |

| Ice Cream, Ices, etc. | 7.9 |

| Candy | 12.0 |

| Baked Goods | 10.0 - 23.0 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer esterification of benzoic acid and isobutanol, typically in the presence of an acid catalyst.

Methodology:

-

Reactants: Benzoic acid and a molar excess of isobutanol.

-

Catalyst: Concentrated sulfuric acid or hydrochloric acid.

-

Procedure:

-

Combine benzoic acid, isobutanol, and the acid catalyst in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux for a specified period to drive the reaction towards completion.

-

After cooling, the reaction mixture is typically washed with a sodium bicarbonate solution to neutralize the acid catalyst and any unreacted benzoic acid.

-

The organic layer is then washed with water and dried over an anhydrous salt (e.g., sodium sulfate).

-

The final product is purified by distillation under reduced pressure.

-

Below is a diagram illustrating the general workflow for the synthesis of this compound.

References

- 1. Cas 120-50-3,this compound | lookchem [lookchem.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. fraterworks.com [fraterworks.com]

- 4. This compound, 120-50-3 [thegoodscentscompany.com]

- 5. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. Fragrance University [fragranceu.com]

- 8. femaflavor.org [femaflavor.org]

- 9. The chemistry of Cherry, smell and flavor - Blog — Scentspiracy [scentspiracy.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isobutyl Benzoate as a Polymer Plasticizer

Introduction

This compound (CAS No. 120-50-3) is a benzoate ester formed from the condensation of benzoic acid and isobutanol.[1][2] While traditionally used as a fragrance and flavoring agent, it also serves as an effective plasticizer in various polymer systems.[3][4][] Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between the polymer chains.[6]

As a non-phthalate plasticizer, this compound is a compound of interest for applications where the use of traditional phthalate plasticizers is a concern. It finds utility in polymers such as polyvinyl chloride (PVC), polyvinyl acetate (PVA), and various rubbers, enhancing their durability and flexibility for use in coatings, adhesives, and sealants.[3][7][8][9] This guide provides a technical overview of its properties, mechanism of action, and the experimental protocols used to evaluate its efficacy.

Physicochemical Properties of this compound

The fundamental properties of this compound are critical for understanding its behavior as a plasticizer. Key quantitative data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 120-50-3 | [10] |

| Molecular Formula | C₁₁H₁₄O₂ | [3][10][11] |

| Molecular Weight | 178.23 g/mol | [3][10][11] |

| Appearance | Clear, colorless liquid | [2][4] |

| Density | 0.996 g/mL at 25 °C | [12] |

| Boiling Point | 241-242 °C | [1][12] |

| Flash Point | 96 °C (205 °F) | [2] |

| Refractive Index (n20/D) | 1.495 | [3] |

| Water Solubility | 98.34 mg/L at 25 °C (estimated) | [13] |

| Solubility | Soluble in alcohol and oils | [13][14] |

Synthesis of this compound

This compound is synthesized via Fischer esterification. This reaction involves the acid-catalyzed condensation of benzoic acid with isobutanol. The process is reversible, and to drive the equilibrium toward the product, water is typically removed as it is formed.[15]

Mechanism of Action as a Plasticizer

The function of a plasticizer is best explained by the Free Volume Theory .[] Rigid polymers like PVC have tightly packed chains with limited free volume, resulting in a high glass transition temperature (Tg) and brittleness.[8][16]

This compound acts by inserting its molecules between the polymer chains. Its molecular structure, featuring a bulky isobutyl group and a benzene ring, effectively pushes the polymer chains apart. This process increases the interstitial space, or free volume, within the polymer matrix. The increased free volume enhances the mobility of the polymer chains, allowing them to slide past one another more easily. Consequently, the material's glass transition temperature (Tg) is lowered, transforming it from a rigid, glassy state to a more flexible and ductile state at room temperature.[]

Experimental Protocols for Plasticizer Evaluation

To quantify the effectiveness of this compound as a plasticizer, a series of standardized tests are performed. The following protocols describe a general workflow for evaluating its performance in a polymer like PVC.

Sample Preparation: Compounding and Molding

-

Formulation : Define the formulations to be tested. This typically involves a control (0% plasticizer) and several concentrations of this compound (e.g., 20, 40, 60 parts per hundred of resin, or phr). A standard PVC formulation includes PVC resin, a thermal stabilizer, and the plasticizer.

-

Compounding :

-

Dry-blend the PVC resin, stabilizer, and this compound in a high-speed mixer until a homogenous powder blend is achieved.

-

Melt-mix the dry blend using a two-roll mill or a torque rheometer (like a Brabender Plasticorder) at a temperature suitable for PVC processing (e.g., 160-180°C). The torque required for mixing provides initial data on plasticizing efficiency.

-

-

Molding :

-

Compression-mold the compounded material into sheets of a specified thickness (e.g., 1-2 mm) using a hydraulic press. The molding temperature and pressure should be optimized for the specific PVC formulation.

-

Cut standardized test specimens from the molded sheets as required by ASTM or ISO standards (e.g., dumbbell shapes for tensile testing).

-

-

Conditioning : Condition all test specimens in a controlled environment (e.g., 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours) as per ASTM D618 before testing.

Analytical Testing Protocols

5.2.1 Mechanical Properties

-

Tensile Strength and Elongation (ASTM D638) :

-

Use a universal testing machine (UTM) equipped with a suitable load cell.

-

Secure a dumbbell-shaped specimen in the grips of the UTM.

-

Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

-

Record the maximum stress (Tensile Strength) and the percentage increase in length at break (Elongation at Break). A successful plasticizer will decrease tensile strength and significantly increase elongation.

-

-

Hardness (ASTM D2240) :

-

Use a Shore Durometer (typically Type A or D for flexible polymers).

-

Place the molded sample on a flat, hard surface.

-

Press the durometer foot firmly and evenly onto the sample, ensuring the indenter is perpendicular to the surface.

-

Read the hardness value from the dial within 1-2 seconds of firm contact. Take multiple readings at different locations and average the results. Plasticization leads to a lower Shore hardness value.

-

5.2.2 Thermal Properties

-

Glass Transition Temperature (Tg) by DSC (ASTM D3418 / ISO 11357) :

-

Use a Differential Scanning Calorimeter (DSC).

-

Weigh a small sample (5-10 mg) of the plasticized material into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Execute a heat-cool-heat cycle to erase the thermal history of the sample. For example:

-

Heat from room temperature to 120°C at 10°C/min.

-

Cool to -50°C at 10°C/min.

-

Heat again to 120°C at 10°C/min.

-

-

The glass transition temperature (Tg) is determined from the second heating scan, identified as a step-change in the heat flow curve. Effective plasticizers will cause a significant depression of the Tg.[4]

-

Conclusion

This compound serves as a viable non-phthalate plasticizer for a range of polymers, valued for its ability to impart flexibility and durability. Its mechanism of action, rooted in the fundamental free volume theory, allows it to effectively lower the glass transition temperature of polymer matrices. While specific quantitative performance data in polymers like PVC is proprietary to formulators, the standardized experimental protocols outlined in this guide provide a robust framework for researchers and scientists to determine its efficacy for specific applications, ensuring that materials meet the desired mechanical and thermal performance criteria.

References

- 1. diva-portal.org [diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasticizers | Indus Valley Chemcial Company [indusvalleychemical.com]

- 7. cjps.org [cjps.org]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. This compound | C11H14O2 | CID 61048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 120-50-3 [chemicalbook.com]

- 12. This compound, 120-50-3 [thegoodscentscompany.com]

- 13. Ester - Wikipedia [en.wikipedia.org]

- 14. Review of Recent Developments of Glass Transition in PVC Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isodecyl Benzoate | High-Purity Research Grade [benchchem.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: HPLC Analysis of Isobutyl Benzoate in Chemical Mixtures

Introduction

Isobutyl benzoate is an ester of benzoic acid and isobutanol, commonly used as a flavoring and fragrance agent in the food, cosmetic, and perfume industries. It is also utilized as a plasticizer and a component in various chemical syntheses. Accurate and reliable quantification of this compound in chemical mixtures is crucial for quality control, formulation development, and ensuring product specifications are met. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Principle

The method employs RP-HPLC with a C18 stationary phase. The separation is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. This compound, being a relatively nonpolar compound, is retained on the C18 column and is eluted by a mobile phase mixture of acetonitrile and water. Detection is achieved using an ultraviolet (UV) detector, as the benzene ring in the this compound molecule absorbs UV light.

Experimental Protocols

1. Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

-

This compound analytical standard (≥99% purity).

-

HPLC-grade acetonitrile.

-

HPLC-grade water.

-

Phosphoric acid or formic acid (optional, for mobile phase modification).

2. Preparation of Mobile Phase

-

Prepare a mobile phase consisting of a mixture of acetonitrile and water. A typical starting composition is 60:40 (v/v) acetonitrile:water.

-

For improved peak shape and to control the pH, 0.1% (v/v) of phosphoric acid or formic acid can be added to the aqueous component of the mobile phase.[1]

-

Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

3. Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations within the expected linear range of the analysis (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions will be used to construct a calibration curve.

4. Sample Preparation

-

The sample preparation will depend on the matrix of the chemical mixture. The goal is to dissolve the sample in a solvent compatible with the mobile phase and to remove any particulate matter.

-

Liquid Samples: Dilute an accurately weighed or measured amount of the liquid sample with the mobile phase to a concentration expected to be within the calibration range.

-

Solid Samples: Accurately weigh a portion of the solid sample and dissolve it in a suitable solvent (e.g., acetonitrile). The solution may be sonicated or vortexed to ensure complete dissolution. Dilute the solution with the mobile phase to the desired concentration.

-

Filter all sample solutions through a 0.45 µm syringe filter prior to injection into the HPLC system to prevent column clogging.

5. Chromatographic Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the prepared working standard solutions in order of increasing concentration.

-

Inject the prepared sample solutions.

Data Presentation

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid[1] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm[1][2] |

| Run Time | Approximately 15 minutes |

Table 2: Estimated Method Validation Parameters for this compound *

| Parameter | Estimated Value |

| Retention Time | ~ 8 - 12 min |

| Linearity Range | 0.25 - 2.0 µg/mL[2] |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~ 0.05 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |

*Note: The quantitative data presented in this table are estimates based on the validated HPLC analysis of the structurally similar compound, isobutyl paraben.[2] Actual values for this compound should be determined through a full method validation study.

Mandatory Visualization

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Note: Quantitative Analysis of Isobutyl Benzoate in Cosmetic Formulations using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a detailed and validated method for the quantitative analysis of isobutyl benzoate in cosmetic products using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a common fragrance ingredient and preservative, and its accurate quantification is essential for quality control and regulatory compliance. The described protocol outlines a robust sample preparation procedure involving liquid-liquid extraction, followed by sensitive and selective GC-MS analysis. This method is suitable for researchers, scientists, and professionals in the drug development and cosmetics industries.

Introduction